7-Bromoquinolin-6-ol;hydrobromide

Description

Overview of Quinolines as Privileged Scaffolds in Chemical Research

Quinoline (B57606), a bicyclic heterocyclic aromatic compound, is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. tandfonline.comnih.govnih.govresearchgate.nettandfonline.com This designation stems from the observation that the quinoline framework is a recurring structural motif in a multitude of biologically active compounds and functional materials. nih.govrsc.org Its synthetic accessibility and the potential for extensive structural modifications make it an attractive starting point for the design of novel molecules with diverse applications. tandfonline.comnih.gov The versatility of the quinoline ring system has facilitated the generation of large libraries of derivatives with a broad spectrum of biological and biochemical activities. nih.gov

The Significance of Halogenation in Modifying Quinoline Properties and Reactivity

The introduction of halogen atoms, such as bromine, onto the quinoline core significantly influences its physicochemical and biological properties. nih.govoup.comnih.gov Halogenation can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, which in turn can enhance its bioactivity and pharmacokinetic profile. nih.govorientjchem.org In the context of quinoline-based compounds, halogenation has been shown to be a crucial factor in augmenting their therapeutic potential. orientjchem.org For instance, the presence of a halogen atom can lead to red-shifted absorptions and emissions in fluorescent dyes and can improve photostability, which is vital for bioimaging applications. nih.govresearchgate.net Furthermore, halogenated quinolines have demonstrated potent antibacterial and biofilm-eradicating activities. nih.govnih.gov

Structural Characteristics and Ionic Nature of 7-Bromoquinolin-6-ol (B3178856) Hydrobromide

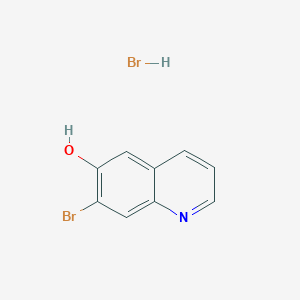

7-Bromoquinolin-6-ol hydrobromide is a salt composed of the protonated 7-bromoquinolin-6-ol cation and a bromide anion. The core structure features a quinoline ring substituted with a bromine atom at the 7-position and a hydroxyl group at the 6-position.

Table 1: Chemical Identity of 7-Bromoquinolin-6-ol Hydrobromide

| Property | Value |

| IUPAC Name | 7-bromoquinolin-6-ol;hydrobromide |

| CAS Number | 2253632-33-4 chemsrc.com |

| Molecular Formula | C₉H₇Br₂NO |

| Molecular Weight | 304.97 g/mol enaminestore.com |

| Canonical SMILES | C1=CC2=CC(=C(C=C2N=C1)Br)O.Br |

Data sourced from multiple chemical databases.

The specific placement of the bromine atom and the hydroxyl group on the quinoline ring is critical to the compound's properties. Positional isomers, which have the same molecular formula but different arrangements of substituent groups, often exhibit distinct physical and chemical characteristics. unacademy.comaakash.ac.in For example, the position of a substituent on the quinoline ring can significantly impact the compound's reactivity and its interactions with biological targets. The basicity of bromoquinolines, for instance, is influenced by the position of the bromine atom. researchgate.net

Table 2: Related Positional Isomers of Bromoquinolinols

| Compound Name | CAS Number |

| 5-Bromoquinolin-8-ol | 1198-14-7 lookchem.com |

| 7-Bromoquinolin-2(1H)-one | 99465-10-8 chemicalbook.com |

| 7-Bromoquinolin-6-ol | 84174-71-0 bldpharm.com |

| 7-Bromoquinoline | 4965-36-0 nih.gov |

This table showcases a selection of related bromoquinoline isomers to highlight the diversity within this chemical class.

The formation of a hydrobromide salt is a common strategy in pharmaceutical chemistry to improve the solubility and stability of a parent compound. ontosight.aigoogle.combohrium.com By reacting the basic nitrogen atom in the quinoline ring with hydrobromic acid, an ionic salt is formed. oszk.hugoogle.com This conversion from a neutral molecule to a salt can significantly alter its physical properties, which can be advantageous for various research applications. ontosight.airesearchgate.net The hydrobromide salt form can enhance the compound's suitability for certain experimental conditions. ontosight.ai

Current Academic Research Landscape and Future Directions for 7-Bromoquinolin-6-ol Hydrobromide

While specific research applications for 7-bromoquinolin-6-ol hydrobromide are still emerging, the broader class of halogenated quinolines is the subject of intense investigation. Research has focused on their potential as anticancer agents, with studies exploring their ability to induce apoptosis and inhibit key enzymes like topoisomerase I. researchgate.net The synthesis of various bromoquinoline derivatives is an active area of research, with chemists developing new methods to create these complex molecules. chemicalbook.comacgpubs.org

Future research on 7-bromoquinolin-6-ol hydrobromide will likely focus on elucidating its specific biological activities and exploring its potential as a building block for the synthesis of more complex molecules. Its unique combination of a halogenated quinoline scaffold and a hydroxyl group makes it a promising candidate for further investigation in medicinal chemistry and materials science. The development of novel synthetic routes and a deeper understanding of its structure-activity relationships will be crucial for unlocking its full potential.

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-bromoquinolin-6-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO.BrH/c10-7-5-8-6(4-9(7)12)2-1-3-11-8;/h1-5,12H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYZJNQJTBYRRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Br)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromoquinolin 6 Ol Hydrobromide and Its Analogs

Strategies for Regioselective Bromination in Quinoline (B57606) Systems

The introduction of a bromine atom at a specific position on the quinoline ring is a critical step in the synthesis of 7-Bromoquinolin-6-ol (B3178856). The regiochemical outcome of electrophilic aromatic substitution on the quinoline nucleus is governed by the interplay of the inherent electronic properties of the bicyclic system and the directing effects of existing substituents.

Direct Bromination Approaches and Positional Selectivity Control

Direct bromination of the quinoline ring system is a common method for introducing bromine atoms. Quinoline itself undergoes electrophilic substitution preferentially on the benzene (B151609) ring rather than the more electron-deficient pyridine (B92270) ring. quimicaorganica.org The positions most susceptible to attack are C5 and C8, a preference attributed to the formation of the most stable Wheland intermediates where the aromaticity of the adjacent ring is preserved. quimicaorganica.orgimperial.ac.uk

However, when a pre-existing substituent is present, it can override this inherent selectivity. For the synthesis of 7-Bromoquinolin-6-ol, the starting material is quinolin-6-ol. The hydroxyl group at the C-6 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The positions ortho to C-6 are C-5 and C-7, while the para position is C-8. The combined directing effects of the heterocyclic nitrogen and the hydroxyl group determine the final position of bromination.

Common brominating agents used for this purpose include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction conditions, such as solvent and temperature, can be fine-tuned to control the selectivity and prevent over-bromination. For instance, using a non-polar solvent can moderate the reactivity of the brominating agent. Precise control over stoichiometry is crucial; using one equivalent of the brominating agent favors mono-substitution.

Influence of Substituents on Bromination Regiochemistry

The regiochemistry of bromination is profoundly influenced by the electronic nature of the substituents on the quinoline ring. youtube.com

Activating Groups: Electron-donating groups (EDGs) like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) activate the ring towards electrophilic substitution and are ortho-, para-directing. researchgate.netacgpubs.org In the case of quinolin-6-ol, the -OH group strongly activates the C-5 and C-7 positions. While C-5 is also an inherently favored position for electrophilic attack on the quinoline ring, the steric hindrance from the fused ring system can influence the outcome. The C-7 position is often favored, leading to the desired 7-bromo product. Studies on the bromination of 6-hydroxytetrahydroisoquinolines, a related heterocyclic system, have also shown high regioselectivity for the position ortho to the hydroxyl group. latrobe.edu.auresearchgate.net

Deactivating Groups: Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or carboxyl (-COOH) deactivate the ring, making electrophilic substitution more difficult. These groups are typically meta-directing.

The interplay between the activating hydroxyl group and the deactivating pyridine ring is key to the selective synthesis of 7-bromoquinolin-6-ol. The powerful ortho-directing effect of the hydroxyl group at C-6 makes the C-7 position highly susceptible to electrophilic attack by bromine, overcoming the general deactivation of the ring system by the nitrogen atom.

Total Synthesis Pathways for 7-Bromoquinolin-6-ol

The total synthesis of 7-Bromoquinolin-6-ol first requires the construction of the quinolin-6-ol core, followed by regioselective bromination as discussed above. The final step involves the formation of the hydrobromide salt.

Multi-step Reaction Sequences and Strategic Retrosynthesis

A logical retrosynthetic approach for 7-Bromoquinolin-6-ol hydrobromide involves disconnecting the molecule at the C-Br bond and the final salt formation, leading back to the key intermediate, quinolin-6-ol.

Retrosynthetic Analysis: 7-Bromoquinolin-6-ol hydrobromide <== (Salt Formation) <== 7-Bromoquinolin-6-ol <== (Bromination) <== Quinolin-6-ol

The synthesis of the quinolin-6-ol core can be achieved through several classic named reactions, which form the quinoline ring from simpler aromatic and aliphatic precursors. rsc.org

Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgorganicreactions.org To synthesize quinolin-6-ol, p-aminophenol would be the starting aromatic amine. The glycerol is dehydrated in situ by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to yield the quinoline ring. iipseries.orgorgsyn.org

Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. wikipedia.orgnih.gov For instance, p-aminophenol could be reacted with acrolein directly in the presence of an acid catalyst to form quinolin-6-ol. youtube.com

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. alfa-chemistry.comwikipedia.orgorganicreactions.org To apply this to quinolin-6-ol, a suitable starting material would be 2-amino-5-hydroxybenzaldehyde, which would be condensed with acetaldehyde.

Once quinolin-6-ol is synthesized, regioselective bromination at the C-7 position is carried out. The final step is the formation of the hydrobromide salt, which is typically achieved by treating a solution of the 7-Bromoquinolin-6-ol free base with hydrobromic acid (HBr).

Table 1: Comparison of Classic Quinoline Synthesis Routes for Quinolin-6-ol To display the table, click the button below.

Show Table

| Synthesis Route | Starting Materials for Quinolin-6-ol | Key Features |

| Skraup Synthesis | p-Aminophenol, Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | One-pot reaction, often harsh conditions (strongly acidic, high temperature). wikipedia.org |

| Doebner-von Miller | p-Aminophenol, α,β-Unsaturated Carbonyl (e.g., Acrolein) | More versatile than Skraup, allows for substituted quinolines. wikipedia.org |

| Friedländer Synthesis | 2-Amino-5-hydroxybenzaldehyde, Acetaldehyde | High atom economy, convergence, but requires pre-functionalized precursors. wikipedia.orgeurekaselect.com |

Green Chemistry Approaches in 7-Bromoquinolin-6-ol Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles have been applied to the synthesis of quinolines, which are also relevant for the production of 7-Bromoquinolin-6-ol. researchgate.netbohrium.com

Catalytic Methods: The use of heterogeneous catalysts, nanocatalysts, and reusable acid catalysts can replace corrosive and stoichiometric reagents like concentrated sulfuric acid in classical syntheses. acs.orgnih.govrsc.orgnih.gov These catalysts facilitate easier work-up, reduce waste, and can often be recycled and reused.

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net A microwave-assisted modified Skraup reaction has been reported for the synthesis of 6-hydroxyquinoline (B46185). researchgate.net

Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly options like water or ethanol (B145695), or even performing reactions under solvent-free (neat) conditions, significantly reduces the environmental impact of the synthesis. eurekaselect.com

One-Pot Reactions: Designing multi-component reactions where several steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency, save resources, and minimize waste generation. researchgate.netbohrium.com

Derivatization and Functionalization Strategies of the 7-Bromoquinolin-6-ol Scaffold

The 7-Bromoquinolin-6-ol scaffold possesses two key functional handles for further derivatization: the bromine atom at C-7 and the hydroxyl group at C-6. This allows for the synthesis of a diverse library of analogs.

Reactions at the C-7 Position (Aryl Bromide): The bromine atom can be replaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: These are powerful tools for forming new bonds.

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

Reactions at the C-6 Position (Phenolic Hydroxyl Group): The hydroxyl group can be derivatized through various reactions typical of phenols.

Etherification (Williamson Ether Synthesis): Reaction with alkyl halides in the presence of a base to form ethers.

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Mannich Reaction: Condensation with formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group at the C-5 position, ortho to the hydroxyl group. benthamdirect.com

Claisen Rearrangement: If an allyl ether is formed, it can undergo thermal rearrangement to introduce an allyl group onto the ring, typically at the C-5 position. acs.org

Table 2: Potential Functionalization Reactions of 7-Bromoquinolin-6-ol To display the table, click the button below.

Show Table

| Position | Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| C-7 | Bromo | Suzuki Coupling | R-B(OH)₂ / Pd catalyst | Aryl, Alkyl |

| C-7 | Bromo | Sonogashira Coupling | R-C≡CH / Pd, Cu catalysts | Alkynyl |

| C-7 | Bromo | Buchwald-Hartwig | R₂NH / Pd catalyst | Amino |

| C-6 | Hydroxyl | Etherification | R-X / Base | Ether (O-R) |

| C-6 | Hydroxyl | Esterification | R-COCl / Base | Ester (O-COR) |

| C-5 (via C-6 OH) | Aryl | Mannich Reaction | CH₂O, R₂NH | Aminomethyl (-CH₂NR₂) |

Chemical Transformations at the Bromine Position (e.g., Metal-Catalyzed Cross-Couplings)

The bromine atom at the C-7 position of the quinoline ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. mdpi-res.commdpi.comrsc.org These reactions are powerful tools for introducing a wide range of substituents, thereby enabling the synthesis of diverse analogs.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new C-C bonds.

Mizoroki-Heck Coupling: This palladium-catalyzed reaction couples the bromoquinoline with an alkene, providing a route to vinyl-substituted quinolines.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the bromoquinoline with a terminal alkyne, yielding alkynyl-substituted analogs.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromoquinoline with various amines.

Kumada, Stille, and Negishi Couplings: These reactions employ organomagnesium, organotin, and organozinc reagents, respectively, to introduce alkyl or aryl groups at the C-7 position. researchgate.net

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these reactions. Halogenated quinazolinones and quinazolines have been shown to be versatile substrates for these types of metal-catalyzed bond formation reactions. researchgate.net

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Bromo-Aromatic Scaffolds This table presents generalized conditions typical for cross-coupling reactions on bromo-heteroaromatic systems analogous to 7-bromoquinolin-6-ol.

| Coupling Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | Aryl/Alkyl Substituted |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Alkene Substituted |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Alkyne Substituted |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Amine Substituted |

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the C-6 position is a key functional handle for introducing a variety of substituents through etherification and esterification reactions. These modifications can significantly alter the physicochemical properties of the parent molecule.

Etherification: The synthesis of 6-alkoxy-7-bromoquinolines can be achieved through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The introduction of alkoxy groups can lead to increased cytotoxicity against certain cancer cell lines in related 8-hydroxyquinoline (B1678124) derivatives. nih.gov Modifications of hydroxyl groups are also a strategy to improve metabolic stability by preventing biotransformations like glucuronidation. plos.org

Esterification: Ester derivatives are readily prepared by reacting 7-bromoquinolin-6-ol with acylating agents such as acyl chlorides or carboxylic anhydrides. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. Esterification of the hydroxyl group with moieties like amino acids has also been reported for other hydroxyquinoline systems. dergipark.org.tr

Table 2: Representative Reactions of the Hydroxyl Group The following table illustrates common synthetic transformations for phenolic hydroxyl groups.

| Reaction Type | Reagents | Product Functional Group |

| Etherification | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Ether (-OR) |

| Esterification | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Ester (-OCOR) |

| Silyl Ether Formation | Silyl Chloride (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl Ether (-OSiR₃) |

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring System

Beyond modifications at the bromine and hydroxyl positions, the quinoline ring itself can undergo substitution reactions.

Electrophilic Aromatic Substitution: The quinoline ring is an electron-deficient system, making electrophilic aromatic substitution generally more difficult than on benzene. However, the phenol (B47542) ring portion is activated by the electron-donating hydroxyl group, directing incoming electrophiles primarily to the ortho and para positions. For 7-bromoquinolin-6-ol, the positions available for substitution are C-5 and C-8. Reactions such as nitration (using nitric acid/sulfuric acid) or further halogenation (using Br₂ or N-bromosuccinimide) can introduce additional substituents onto the ring. chemicalbook.comacgpubs.org For instance, the bromination of 8-hydroxyquinoline has been shown to yield a mixture of mono- and di-bromo derivatives. acgpubs.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires a strongly electron-withdrawing group positioned ortho or para to a good leaving group. libretexts.org In the case of 7-bromoquinolin-6-ol, the bromine at C-7 could potentially be displaced by a strong nucleophile, although this would likely require harsh reaction conditions unless the ring is further activated. The presence of electron-withdrawing groups activates the ring for nucleophilic attack, while electron-donating groups favor electrophilic substitution. libretexts.org

Synthesis of Quaternary Ammonium (B1175870) Salts and Other Hydrobromide Derivatives

The nitrogen atom of the quinoline ring is basic and can be readily alkylated to form quaternary ammonium salts. mdpi.comresearchgate.net This transformation imparts a permanent positive charge on the molecule. mdpi.com

The synthesis is typically achieved by treating the 7-bromoquinolin-6-ol with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in a suitable solvent. researchgate.netnih.gov The reaction proceeds via an SN2 mechanism where the quinoline nitrogen acts as the nucleophile.

The formation of the hydrobromide salt of the parent compound or its derivatives is a straightforward acid-base reaction. Treatment of the neutral quinoline compound with hydrobromic acid (HBr) results in the protonation of the basic quinoline nitrogen to form the corresponding hydrobromide salt, which often has improved solubility and crystallinity.

Elucidation of Reaction Mechanisms and Kinetics Pertaining to 7 Bromoquinolin 6 Ol Hydrobromide

Mechanistic Investigations of Bromination Reactions Leading to 7-Bromoquinolin-6-ol (B3178856)

The synthesis of 7-bromoquinolin-6-ol typically involves the regioselective bromination of a quinolin-6-ol precursor. The mechanism of this key reaction is a focal point of investigation to control the formation of the desired isomer and minimize side products.

Electrophilic Aromatic Substitution Mechanisms

The bromination of quinolin-6-ol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The quinoline (B57606) ring system is an aromatic heterocycle, and the hydroxyl group at the 6-position is an activating, ortho-, para-directing group. This means it increases the electron density of the aromatic ring, particularly at the positions ortho (C5 and C7) and para (C8) to itself, making the ring more susceptible to attack by an electrophile.

The general mechanism for the electrophilic aromatic substitution involves two main steps:

Formation of a sigma complex (arenium ion): The electrophile (Br⁺) attacks the electron-rich quinoline ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack at the C7 position is favored due to the directing effect of the hydroxyl group.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the 7-bromoquinolin-6-ol product. uobasrah.edu.iq

The kinetics of such reactions are influenced by factors like the concentration of the reactants, the nature of the solvent, and the reaction temperature. smolecule.com

Role of Catalysts and Reagents in Directing Reactivity and Selectivity

The choice of brominating agent and catalyst is critical in directing the regioselectivity of the bromination reaction.

| Reagent/Catalyst | Role in Bromination | Selectivity |

| Molecular Bromine (Br₂) | Provides the electrophilic bromine species. Often used with a Lewis acid catalyst. | Can lead to a mixture of mono- and poly-brominated products if not carefully controlled. sci-hub.se |

| N-Bromosuccinimide (NBS) | A source of electrophilic bromine, often used for allylic and benzylic bromination, but also effective for aromatic bromination, sometimes with a radical initiator or acid catalyst. | Can offer higher selectivity for monobromination compared to Br₂. nih.gov |

| Lewis Acids (e.g., FeBr₃, AlCl₃) | Polarize the Br-Br bond in molecular bromine, generating a stronger electrophile (Br⁺), thus increasing the reaction rate. | Enhance the electrophilicity of bromine, facilitating the attack on the aromatic ring. |

| Protic Acids (e.g., H₂SO₄, CH₃COOH) | Can protonate the quinoline nitrogen, which can influence the electron density of the ring and the directing effects of substituents. | The solvent polarity and acidity can significantly impact the reaction rate and the position of bromination. |

For instance, the bromination of 8-hydroxyquinoline (B1678124) with N-bromosuccinimide (NBS) in chloroform (B151607) has been shown to yield 7-bromoquinolin-8-ol, highlighting the directing influence of the hydroxyl group. nih.gov While this is a different isomer, the principle of the hydroxyl group directing the electrophilic attack remains the same for quinolin-6-ol.

Reaction Pathways of 7-Bromoquinolin-6-ol in Organic Transformations

The bromine atom at the C7 position and the hydroxyl group at the C6 position make 7-bromoquinolin-6-ol a versatile building block for a variety of organic transformations.

Mechanisms of Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond in 7-bromoquinolin-6-ol is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. wikipedia.orgsigmaaldrich.comresearchgate.net These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules. mdpi.comworktribe.com

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, typically involves three main steps:

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the C-Br bond of 7-bromoquinolin-6-ol, forming a palladium(II) intermediate. The reactivity for this step generally follows the order C-I > C-Br > C-Cl. worktribe.comwuxibiology.com

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): In a Suzuki coupling, an organoboron compound transfers its organic group to the palladium(II) complex. In a Heck reaction, an alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. wikipedia.org

Common Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron compounds | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Heck Coupling | Alkenes | Pd catalyst, Base | C-C |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, Base | C-N |

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.

Pathways for Nucleophilic Displacement and Substitution Reactions

The bromine atom on the quinoline ring can also be displaced by nucleophiles, although this is generally less facile than on an aliphatic carbon due to the higher bond strength of the sp² C-Br bond. Nucleophilic aromatic substitution (SNAAr) on electron-rich aromatic systems like quinolines can be challenging. uobasrah.edu.iq

However, under certain conditions, such as with strong nucleophiles or under high pressure, nucleophilic substitution can occur. ucsd.eduacs.org The mechanism can proceed through different pathways:

Benzyne (B1209423) Mechanism: In the presence of a very strong base, elimination of HBr can lead to a highly reactive benzyne intermediate, which is then attacked by a nucleophile.

The hydroxyl group can also participate in reactions. For example, it can be O-alkylated or O-acylated.

Studies on Quinoline Ring System Modifications and Rearrangements

The quinoline scaffold itself can undergo various modifications and rearrangements, although specific studies on 7-bromoquinolin-6-ol are less common in the general literature. However, general principles of quinoline chemistry can be applied.

Oxidation: The quinoline ring can be oxidized to form N-oxides, which can then undergo further transformations. lew.ro For instance, oxidation of quinoline derivatives with reagents like hydrogen peroxide in acetic acid can yield N-oxide derivatives. lew.ro These N-oxides can then be subjected to rearrangement reactions.

Reduction: The pyridine (B92270) part of the quinoline ring can be selectively reduced to form tetrahydroquinolines.

Rearrangement Reactions: Certain quinoline derivatives can undergo rearrangements, such as the Claisen rearrangement if an allyl ether is formed at the hydroxyl group. lew.ro Acid-promoted rearrangements of related arylmethyl azides have also been used to synthesize substituted quinolines. acs.orgacs.org

Further research into the specific reaction kinetics and the influence of the bromo and hydroxyl substituents in 7-bromoquinolin-6-ol will continue to be an active area of investigation, paving the way for the synthesis of novel and potent bioactive molecules.

Kinetic Studies of Relevant Chemical Reactions

The kinetic profile of a chemical reaction provides invaluable insights into the underlying mechanism. For 7-bromoquinolin-6-ol hydrobromide, understanding the rates at which it participates in chemical transformations is crucial for optimizing reaction conditions and for the rational design of new synthetic pathways.

Reaction Rate Determinations and Rate Law Derivations

Detailed experimental investigations into the reaction kinetics of 7-bromoquinolin-6-ol hydrobromide are currently limited in publicly accessible literature. However, we can infer general principles from studies on related quinoline compounds. For instance, the bromination of 8-hydroxyquinoline has been shown to be influenced by the nature of the solvent and the stoichiometry of the reactants. acgpubs.orgresearchgate.net In one study, the bromination of 8-hydroxyquinoline with 1.5 equivalents of bromine in acetonitrile (B52724) at 0°C for 24 hours resulted in a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. acgpubs.org The formation of the hydrobromide salt during the reaction was also noted. acgpubs.org

Hypothetical Reaction Rate Data for a Nucleophilic Substitution Reaction

Consider a hypothetical nucleophilic substitution reaction where 7-bromoquinolin-6-ol hydrobromide reacts with a nucleophile (Nu⁻). The rate of reaction could be determined by monitoring the disappearance of the starting material or the appearance of the product.

| Experiment | [7-Bromoquinolin-6-ol HBr] (mol/L) | [Nu⁻] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

From this hypothetical data, doubling the concentration of 7-bromoquinolin-6-ol hydrobromide doubles the initial rate, suggesting the reaction is first order with respect to the quinoline derivative. Changing the concentration of the nucleophile has no effect on the rate, indicating a zeroth-order dependence on the nucleophile. Therefore, the derived rate law would be:

Rate = k[7-Bromoquinolin-6-ol HBr]

This would suggest a unimolecular rate-determining step, such as the formation of a quinolinium cation intermediate. It is important to emphasize that this is a hypothetical example to illustrate the methodology.

Activation Energy Calculations and Transition State Analysis

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. It can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation.

Hypothetical Activation Energy and Transition State Parameters

For a given reaction of 7-bromoquinolin-6-ol hydrobromide, computational modeling could provide the following theoretical data:

| Reaction Coordinate | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State | +25.3 | -5.2 | +26.8 |

| Products | -10.1 | +2.1 | -10.7 |

In this hypothetical scenario, the calculated activation energy (ΔG‡) would be 26.8 kcal/mol. The negative entropy of activation suggests a more ordered transition state compared to the reactants. Further analysis of the transition state geometry would reveal the key bond-forming and bond-breaking events occurring at the peak of the reaction energy profile.

Computational Chemistry and Theoretical Investigations of 7 Bromoquinolin 6 Ol Hydrobromide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic nature of molecules. These methods can predict a wide range of properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Ground State Properties

DFT calculations are instrumental in determining the optimized geometric structure and thermodynamic parameters of 7-Bromoquinolin-6-ol (B3178856) hydrobromide in its ground state. By employing a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p), the equilibrium geometry of the molecule can be computed. scholarsresearchlibrary.com This involves finding the minimum energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles.

The protonation of the quinoline (B57606) nitrogen and the presence of the bromine atom and hydroxyl group significantly influence the geometry. The C-N bonds in the quinoline ring are expected to lengthen upon protonation due to the localization of positive charge. The C-Br bond length will be a key parameter, as will the orientation of the hydroxyl group. The interaction between the bromide counter-ion and the protonated quinoline ring is also a critical aspect of the ground state geometry, likely involving hydrogen bonding.

Table 1: Predicted Ground State Geometrical Parameters of 7-Bromoquinolin-6-ol Hydrobromide (Illustrative) This table presents hypothetical data based on typical values for similar structures, as direct experimental or computational data for this specific compound is not available in the cited literature.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C6-O | 1.35 |

| O-H | 0.97 |

| C7-Br | 1.90 |

| N1-H+ | 1.03 |

| **Bond Angles (°) ** | |

| C5-C6-C7 | 120.5 |

| C6-C7-C8 | 119.8 |

| C6-O-H | 109.5 |

| **Dihedral Angles (°) ** | |

| C5-C6-O-H | 0 or 180 |

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be calculated from the vibrational frequencies obtained from DFT, providing insights into the stability of the molecule. scirp.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT is a reliable method for predicting spectroscopic data, which can aid in the experimental characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. acs.orgresearchgate.netacs.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The chemical shifts for 7-Bromoquinolin-6-ol hydrobromide would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the hydroxyl group. Protonation of the quinoline nitrogen would lead to a significant downfield shift for the protons and carbons in the heterocyclic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 7-Bromoquinolin-6-ol Hydrobromide (Illustrative) This table presents hypothetical data based on typical values for similar structures, as direct experimental or computational data for this specific compound is not available in the cited literature.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 148.5 |

| C3 | 122.0 |

| C4 | 138.9 |

| C4a | 128.7 |

| C5 | 118.2 |

| C6 | 154.3 |

| C7 | 115.6 |

| C8 | 129.1 |

| C8a | 147.8 |

Vibrational Frequencies: The infrared (IR) and Raman spectra of 7-Bromoquinolin-6-ol hydrobromide can be simulated by calculating the harmonic vibrational frequencies. scholarsresearchlibrary.comresearchgate.net These calculations can help in assigning the vibrational modes observed in experimental spectra. Key vibrational modes would include the O-H stretch, the C-Br stretch, the N-H⁺ stretch, and various C=C and C=N stretching and bending modes of the quinoline ring. The calculated frequencies are often scaled to better match experimental values. nih.gov

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for 7-Bromoquinolin-6-ol Hydrobromide (Illustrative) This table presents hypothetical data based on typical values for similar structures, as direct experimental or computational data for this specific compound is not available in the cited literature.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3400-3600 |

| N-H⁺ stretch | 2800-3200 |

| C=N stretch | 1620-1650 |

| C=C stretch | 1500-1600 |

| C-O stretch | 1200-1250 |

| C-Br stretch | 550-650 |

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic properties and reactivity of 7-Bromoquinolin-6-ol hydrobromide can be understood through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.comuantwerpen.be The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Protonation is expected to lower the energies of both the HOMO and LUMO, and potentially increase the HOMO-LUMO gap, suggesting increased stability. The distribution of these orbitals would show significant density on the quinoline ring system.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). rsc.orgresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity.

Table 4: Predicted Reactivity Descriptors for 7-Bromoquinolin-6-ol Hydrobromide (Illustrative) This table presents hypothetical data based on typical values for similar structures, as direct experimental or computational data for this specific compound is not available in the cited literature.

| Descriptor | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 5.4 |

| Electronegativity (χ) | 4.8 |

| Chemical Hardness (η) | 2.7 |

| Electrophilicity Index (ω) | 4.27 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, solvent effects, and intermolecular interactions. uantwerpen.be

Conformational Analysis and Flexibility Studies

While the quinoline ring system is rigid, the hydroxyl group has rotational freedom. MD simulations can be used to explore the conformational landscape of the C6-O-H bond and its interactions with the neighboring bromine atom and the rest of the molecule. The simulations would reveal the preferred orientation of the hydroxyl group and the energy barriers for rotation. The flexibility of the molecule as a whole can also be assessed by analyzing the root-mean-square fluctuations (RMSF) of the atoms over the course of the simulation.

Simulation of Solvent Effects and Self-Assembly of the Hydrobromide Salt

MD simulations are particularly well-suited for studying molecules in a condensed phase. By placing 7-Bromoquinolin-6-ol hydrobromide in a simulation box with explicit solvent molecules (e.g., water), the solvation process and the structure of the solvation shell can be investigated. researchgate.nethelsinki.fi Radial distribution functions (RDFs) can be calculated to quantify the probability of finding solvent molecules at a certain distance from different atoms of the solute. uantwerpen.be This can reveal specific hydrogen bonding interactions between the solute and the solvent.

Furthermore, MD simulations can be employed to investigate the potential for self-assembly of 7-Bromoquinolin-6-ol hydrobromide in solution. rsc.orgnih.gov Due to the aromatic nature of the quinoline ring and the ionic character of the hydrobromide salt, the molecules may exhibit π-π stacking interactions and electrostatic interactions that could lead to the formation of aggregates or more ordered structures. Simulations with multiple solute molecules can shed light on the initial stages of this self-assembly process.

Advanced Modeling of Reaction Pathways

Advanced computational modeling allows for the detailed exploration of reaction pathways involved in the synthesis and modification of quinoline derivatives. By simulating reactions at a molecular level, chemists can understand the intricate details of bond-breaking and bond-forming events.

A cornerstone of understanding reaction mechanisms is the characterization of transition states—the highest energy point along a reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are employed to locate these fleeting structures and calculate their associated energy barriers. The presence of a single imaginary frequency in the vibrational analysis of a computed structure confirms it as a true transition state. nih.gov

For reactions involving the quinoline scaffold, such as C-H activation or halogenation, DFT calculations can determine the activation energy required for a reaction to proceed. For instance, in the palladium-catalyzed C-H arylation of quinoline N-oxides, DFT calculations revealed that the transition state leading to C8-arylation (TS8M2) was significantly higher in energy than the one for C2-arylation (TS2M2) by 14.9 kcal/mol, explaining the observed regioselectivity. acs.org Similarly, in the oxidation of quinoline by quinoline 2-oxidoreductase, the transition state was identified with a transition state energy of -1.2365899E+06 and a negative frequency of -104.500/s. nih.gov

The energy barriers for competing reaction pathways are crucial for predicting the final product. In a study on the bromination of an indole (B1671886) derivative, a related heterocyclic system, the calculated energy barrier for C6-bromination (6.71 kcal/mol) was significantly lower than that for C4-bromination (11.59 kcal/mol), a difference of 4.88 kcal/mol. wuxiapptec.com This substantial energy difference explains the high selectivity observed experimentally. wuxiapptec.com These computational approaches are directly applicable to understanding the synthesis of 7-bromoquinolin-6-ol, where electrophilic bromination is a key step.

Table 1: Calculated Energy Barriers for Competing Reaction Pathways in Heterocyclic Systems

| Reaction System | Competing Pathways | Calculated Energy Barrier (kcal/mol) | Predicted Outcome | Reference |

|---|---|---|---|---|

| Pd-catalyzed Arylation of Quinoline N-Oxide | C2-H Activation vs. C8-H Activation | TS2M2 is 14.9 kcal/mol lower than TS8M2 | C2-arylation favored | acs.org |

| Bromination of 3-Acetyl-5-hydroxyindole | C4-Bromination vs. C6-Bromination | 11.59 vs. 6.71 | C6-Bromination favored | wuxiapptec.com |

Computational models are powerful tools for predicting the selectivity of chemical reactions. For complex molecules like 7-bromoquinolin-6-ol, which has multiple potential reaction sites, understanding regioselectivity is paramount for efficient synthesis.

DFT calculations have been successfully used to predict the regioselectivity of various reactions on the quinoline ring. For example, conceptual DFT and frontier molecular orbital (FMO) analysis have been used to investigate the unusual regioselective halogenation of quinoline oligoamides. nih.gov These studies revealed that the combined effects of the molecule's folded conformation and the electronic nature of its substituents dictate the reaction site. nih.gov In the gas-phase bromination of quinoline, temperature was found to be a key factor influencing regioselectivity, with 3-bromoquinoline (B21735) forming at 300°C and 2-bromoquinoline (B184079) forming at 450-500°C. researchgate.net

DFT has also been used to rationalize the regioselective demethylation of dimethoxyquinoline derivatives, where the electronic nature of substituents was shown to favor demethylation at a specific position. researchgate.net In the synthesis of novel pyrazolo[4,3-c]quinolin-3,4-diones, DFT analysis confirmed the exclusive formation of one regioisomer by indicating a favored kinetic control for its formation. researchgate.net These examples underscore the predictive power of computational chemistry in guiding the synthesis of specifically substituted quinoline analogs, including those of 7-bromoquinolin-6-ol.

Table 2: Examples of Computationally Predicted Reaction Selectivity in Quinolines

| Reaction | Computational Method | Key Finding | Predicted Selectivity | Reference |

|---|---|---|---|---|

| Electrophilic Halogenation | Conceptual DFT, FMO Analysis | Conformation and substituents dictate HOMO localization | Regioselectivity depends on foldamer structure | nih.gov |

| C-H Arylation | DFT | Calculation of transition state energies | C8-arylation favored | acs.org |

| Demethylation | DFT | Bond energy and thermodynamic analyses | Demethylation favored when substituent is an electro-donor | researchgate.net |

Machine Learning and Chemoinformatics in the Study of 7-Bromoquinolin-6-ol Analogs

The integration of machine learning (ML) and chemoinformatics has opened new avenues for accelerating the discovery and optimization of novel compounds related to 7-bromoquinolin-6-ol. These data-driven approaches can analyze vast chemical spaces and predict molecular properties with remarkable speed and accuracy.

Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions. For quinoline derivatives, ML models, particularly artificial neural networks (ANN), have been developed to predict site selectivity in electrophilic substitutions. doaj.org One such model, which takes the SMILES string of a compound as input and uses quantum chemical descriptors, correctly predicted the reactive site for 86.5% of molecules in an external validation set. doaj.org Another model achieved 93% accuracy on an internal validation set for predicting the site of electrophilic aromatic substitution. researchgate.net

These predictive tools allow chemists to rapidly screen potential reactions and optimize conditions without the need for extensive trial-and-error experimentation. doaj.org Furthermore, ML is increasingly used in Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov By correlating structural features with biological activities, QSAR models can guide the synthesis of quinoline analogs with enhanced desired properties, such as the anticancer activity seen in some quinolinesulfonamide–triazole hybrids. mdpi.com A study on 6-bromoquinazoline (B49647) derivatives also utilized DFT calculations to survey the reactivity of the compounds and support the experimental findings. nih.gov

Table 3: Performance of Machine Learning Models in Predicting Reactivity of Quinoline Derivatives

| Model Type | Prediction Task | Input Format | Validation Accuracy | Reference |

|---|---|---|---|---|

| Artificial Neural Network (ANN) | Site selectivity of electrophilic substitution | SMILES strings, quantum descriptors | 86.5% (external set) | doaj.org |

| Machine Learning Model | Reactive site of electrophilic aromatic substitution | SMILES strings, quantum descriptors | 93% (internal set) | researchgate.net |

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a biological target or possess certain desired properties. sci-hub.se This approach significantly narrows down the number of candidates for experimental testing. sci-hub.se

For quinoline-based scaffolds, HTVS has been extensively used to identify potential new therapeutic agents. In one study, a library of approximately 10,000 quinoline-based ligands was screened to find inhibitors for proteins involved in SARS-CoV-2, identifying candidates with docking scores around -8 kcal/mol. osti.gov Another virtual screening of 58 quinoline derivatives identified two potential inhibitors of plasmepsin II, a key enzyme in the malaria parasite. researchgate.netnih.gov The stability of these top candidates was then further confirmed using molecular dynamics (MD) simulations. researchgate.netnih.gov

This powerful combination of high-throughput docking followed by more rigorous simulations allows for the efficient exploration of vast chemical spaces to discover novel derivatives of the 7-bromoquinolin-6-ol scaffold with potentially valuable biological activities.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 7-Bromoquinolin-6-ol hydrobromide |

| 2-bromoquinoline |

| 3-bromoquinoline |

| 5-bromo-8-methoxyquinoline |

| 6-bromoquinolin-4-ol |

| 7-bromoquinolin-8-ol |

| 8-hydroxyquinoline (B1678124) |

| Quinoline |

| Quinoline N-oxide |

| Pyrazolo[4,3-c]quinolin-3,4-diones |

| 3-Acetyl-5-hydroxyindole |

| Quinolinesulfonamide–triazole hybrids |

| 6-bromoquinazoline |

Role of 7 Bromoquinolin 6 Ol As a Precursor in Advanced Materials and Chemical Synthesis

Building Block in Organic Synthesis of Complex Molecules

The strategic placement of a modifiable bromine atom and a reactive hydroxyl group makes 7-Bromoquinolin-6-ol (B3178856) a valuable starting material for constructing intricate molecular architectures. Its utility spans the creation of diverse chemical libraries and its incorporation into efficient, modern synthetic processes.

Precursor for Advanced Heterocyclic Scaffolds and Chemical Libraries

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of new scaffolds is crucial for drug discovery. nih.govnih.gov 7-Bromoquinolin-6-ol serves as an ideal starting point for generating libraries of novel heterocyclic molecules. The quinoline (B57606) ring system itself is a well-established pharmacophore found in drugs with a wide range of biological activities. acgpubs.org

The true synthetic power of this precursor lies in the differential reactivity of its functional groups. The bromine atom at the 7-position is a key handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Chan-Lam reactions. nih.govacs.org These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling the attachment of a wide array of aryl, alkyl, and heteroatom-containing substituents.

Simultaneously, the hydroxyl group at the 6-position can be readily converted into other functional groups. For instance, it can be alkylated to form ethers, acylated to produce esters, or used as a directing group in further electrophilic substitutions. This dual functionality allows chemists to systematically modify the quinoline scaffold at two distinct positions, rapidly generating a library of compounds with varied steric and electronic properties for biological screening and structure-activity relationship (SAR) studies. researchgate.net

Intermediate in Multi-component Reactions and Tandem Processes

Modern organic synthesis emphasizes efficiency, atom economy, and the rapid construction of molecular complexity. acs.org Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, and tandem (or cascade) processes, which involve two or more sequential bond-forming transformations in one pot, are powerful strategies that align with these goals. researchgate.net

7-Bromoquinolin-6-ol is a prime candidate for use as an intermediate in these advanced synthetic sequences. The hydroxyl group can participate directly in classic MCRs such as the Petasis borono-Mannich reaction. acs.org Furthermore, the quinoline framework can be integrated into tandem processes where an initial reaction at the hydroxyl or an amino group (derived from it) is followed by a palladium-catalyzed reaction involving the bromine atom. mdpi.com For example, a sequence could involve an initial intermolecular bond formation followed by an intramolecular palladium-catalyzed cyclization that utilizes the C-Br bond to construct a new fused ring system, leading to complex polycyclic heteroaromatics. researchgate.net The ability to engage in sequential, orthogonal reactions makes 7-Bromoquinolin-6-ol a valuable tool for the efficient synthesis of elaborate molecular targets.

Applications in Coordination Chemistry

The field of coordination chemistry benefits from ligands that can be systematically modified to fine-tune the properties of the resulting metal complexes. The 6-hydroxyquinoline (B46185) moiety is a classic chelating agent, and the addition of a bromo-substituent provides an additional layer of synthetic versatility.

Ligand Design and Synthesis for Metal Complexes

The 7-Bromoquinolin-6-ol molecule is an excellent platform for ligand design. The phenolic oxygen and the endocyclic nitrogen atom form a stable bidentate chelate ring upon coordination with a metal ion, a motif well-established in the chemistry of 8-hydroxyquinolines. researchgate.netiucr.orgresearchgate.net This precursor can be used directly as a ligand or can be elaborated into more complex, multidentate ligand systems.

For example, it can serve as the foundational scaffold for synthesizing Schiff base ligands through condensation of a derivative with a primary amine. nih.govmdpi.com The bromine atom at the 7-position remains available for post-complexation modification via cross-coupling reactions, allowing for the synthesis of intricate metallo-supramolecular structures or for tethering the complex to a surface or polymer. This feature is particularly useful for creating functional materials or catalysts where the metal complex is part of a larger assembly. rsc.org

The general synthesis of metal complexes with this type of ligand involves reacting a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the phenolic hydroxyl group, facilitating coordination. mdpi.comsysrevpharm.orgscirp.org

Table 1: Potential Metal Complexes and Synthetic Approaches

| Metal Ion | Potential Coordination Mode | Typical Synthetic Method | Potential Application |

|---|---|---|---|

| Cu(II), Zn(II), Co(II) | Bidentate (N, O-chelation) | Reaction of metal chloride or acetate (B1210297) salt with the ligand in ethanol (B145695) or DMF. researchgate.netmdpi.com | Catalysis, Antimicrobial Agents |

| Pd(II), Pt(II) | Bidentate (N, O-chelation) | Reaction with K₂[PdCl₄] or K₂[PtCl₄] in aqueous/organic media. scirp.org | Anticancer agents, Catalysis |

| Ru(II), Rh(III) | Bidentate (N, O-chelation) | Reaction with metal-halide precursors, often under reflux conditions. | Photocatalysis, Sensors |

| Ln(III) (e.g., Eu, Tb) | Bidentate or Tridentate (if modified) | Reaction with lanthanide nitrate (B79036) or chloride salts in polar solvents. | Luminescent probes, Bio-imaging |

Studies on Metal-Ligand Interactions and Complex Stability

The stability and properties of a metal complex are dictated by the nature of the metal-ligand interactions. mdpi.comumn.edu In complexes of 7-Bromoquinolin-6-ol, the primary interaction is the formation of a chelate ring between the metal center and the nitrogen and oxygen donor atoms. The stability of this interaction can be quantified by determining the complex formation constants. researchgate.net

Potential in Material Science Precursors

Quinoline-based compounds are increasingly being explored for applications in materials science, particularly in the field of organic electronics. bldpharm.com Their rigid, planar, and electron-deficient aromatic structure makes them suitable components for materials used in organic light-emitting diodes (OLEDs), organic solar cells (OPVs), and chemical sensors. chemscene.com

7-Bromoquinolin-6-ol is a highly valuable precursor for creating such advanced materials. The bromine atom is the key functional group that enables its incorporation into larger conjugated systems through powerful C-C bond-forming reactions like Suzuki and Stille coupling. nih.gov This allows chemists to synthesize well-defined oligomers and polymers where the quinoline unit is a core component. The 6-hydroxyl group provides a secondary site for modification, which can be used to attach solubilizing alkyl chains or other functional moieties that influence the material's processing, morphology, and intermolecular interactions (e.g., solid-state packing). The combination of a reactive coupling handle (bromine) and a tunable functional group (hydroxyl) makes 7-Bromoquinolin-6-ol a strategic building block for the rational design of new functional organic materials. chemscene.comambeed.com

Table 2: Potential Applications in Material Science

| Application Area | Role of 7-Bromoquinolin-6-ol | Key Functional Groups |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Precursor for electron-transport or emissive layer materials. chemscene.com | Bromine: For cross-coupling to build conjugated backbone. Quinoline Core: Provides electron-deficient character. |

| Organic Solar Cells (OPVs) | Building block for non-fullerene acceptors or donor polymers. chemscene.com | Bromine: For polymerization via coupling reactions. Hydroxyl: For tuning solubility and energy levels. |

| Chemosensors | Scaffold for fluorescent turn-on/turn-off sensors for metal ions. | Hydroxyl/Nitrogen: Act as metal binding/chelating site. Quinoline Core: Provides fluorescent properties. |

| Functional Polymers | Monomer for creating polymers with specific electronic or optical properties. | Bromine: Enables polymerization through cross-coupling. |

Development of Functional Organic Materials (e.g., for optoelectronics, sensors)

Although direct applications of 7-Bromoquinolin-6-ol in optoelectronics and sensors are not extensively documented, the broader class of bromo- and hydroxy-substituted quinolines is widely utilized in these fields. Isomeric compounds, particularly 8-hydroxyquinoline (B1678124) derivatives, are well-established as electron-transporting materials and emissive components in Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability and ability to form stable metal chelates (e.g., with aluminum, Alq₃). nih.govmdpi.com

The potential of 7-Bromoquinolin-6-ol as a precursor for such materials lies in its capacity to undergo transformations into more complex, conjugated systems. Through cross-coupling reactions at the 7-position, π-conjugated substituents can be introduced to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical strategy for designing materials for specific roles within an OLED stack, such as hole-transport, electron-transport, or emissive layers.

Similarly, in the realm of chemical sensors, quinoline derivatives are often employed as fluorescent chemosensors. nih.govmdpi.com The fluorescence of the quinoline core can be modulated by the presence of specific analytes, such as metal ions. The 7-bromo-6-ol scaffold could be elaborated into sophisticated sensor molecules where binding events at a receptor site, synthesized via the bromo or hydroxyl handle, would trigger a detectable change in the compound's photophysical properties.

Precursors for Polymeric Materials and Nanostructures

The bifunctional nature of 7-Bromoquinolin-6-ol makes it a viable candidate as a monomer for the synthesis of novel polymeric materials. Polyquinolines are a class of polymers known for their high thermal stability, mechanical strength, and interesting electronic properties.

The synthesis of polymers from a monomer like 7-Bromoquinolin-6-ol could proceed through several polymerization techniques. For instance, the bromine and hydroxyl groups could be used in step-growth polymerization reactions. The hydroxyl group could be converted into a more reactive species to form polyethers, while the bromine atom could participate in polymerization reactions like Suzuki polycondensation. This would lead to the formation of fully conjugated polymers where the quinoline unit is incorporated into the polymer backbone, a design that is highly sought after for applications in organic electronics.

While specific research on the use of 7-Bromoquinolin-6-ol for nanostructure fabrication is not available, its derivatives could serve as building blocks for self-assembling systems. By attaching long alkyl chains or other structure-directing groups, it would be possible to create amphiphilic molecules that self-assemble into ordered nanostructures such as nanofibers, vesicles, or liquid crystals. The inherent electronic properties of the quinoline core would then be imparted to the resulting nanomaterial, opening possibilities for nano-scale electronic and photonic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.